Imipramine
Overview
Description
Imipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and anxiety . It belongs to a group of medicines known as tricyclic antidepressants (TCA) and is thought to work by increasing the activity of a chemical called serotonin in the brain . It is also used to treat enuresis (bedwetting) in children .
Synthesis Analysis
This compound has been reported to mimic the action of cholesterol to regulate protein synthesis in the Sterol Regulatory Element Binding (SREB) protein synthesis pathway . It induces the production of leishmanicidal molecules such as superoxide and nitric oxide .Molecular Structure Analysis
This compound has a molecular formula of C19H24N2 and a molecular weight of 280.4073 . Its IUPAC Standard InChI is InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 .Chemical Reactions Analysis
This compound has been studied for its oxidative degradation . The reaction rate coefficients between attacking radicals such as hydroperoxymethanol radical (OHCH2OO·) and reactive sites on the this compound molecule have been estimated .Physical And Chemical Properties Analysis
This compound hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .Scientific Research Applications
Neurochemical and Gene Expression Modulation
Imipramine has been shown to affect the expression of genes related to the central nervous system's response to stress and depression. Long-term administration of this compound decreases corticotropin-releasing hormone mRNA levels in the hypothalamus and tyrosine hydroxylase mRNA levels in the locus coeruleus, indicating its impact on the stress response and noradrenergic system. Additionally, it increases hippocampal mineralocorticoid receptor mRNA levels, suggesting a role in enhancing the feedback inhibition of the hypothalamic-pituitary-adrenal axis, which could be relevant to its therapeutic efficacy in depression (L. Brady et al., 1991).
Neuroplasticity and Neurogenesis
Research indicates that this compound treatment can reverse suppression of neurogenesis and synaptogenesis in the hippocampus of genetically predisposed "depressed" rats, highlighting its potential to counteract structural impairments associated with depressive disorders. This aligns with the neuronal plasticity hypothesis, suggesting that depressive disorders might relate to impairments in structural plasticity and neuronal viability in the hippocampus (Fenghua Chen et al., 2010).
Neuroimmune Modulation
This compound has been observed to diminish stress-induced inflammation in both the periphery and central nervous system, and related anxiety- and depressive-like behaviors. This implies that beyond its role as an antidepressant, this compound may serve as a neuroimmunomodulator during stress, offering a novel perspective on its therapeutic effects beyond neurotransmitter reuptake inhibition (K. Ramírez & J. Sheridan, 2016).
Electrophysiological Effects
This compound's electrophysiological effects have been examined, revealing its ability to block rapidly activating and delay slowly activating K+ current activation in guinea pig ventricular myocytes. This suggests a potential mechanism for its antiarrhythmic effects, further expanding its application spectrum beyond psychiatric disorders (C. Valenzuela et al., 1994).
Mechanism of Action
Target of Action
Imipramine, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . It inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft . This results in an enhanced neurotransmission of serotonin and norepinephrine . This compound also acts on other receptors such as histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors . Additionally, recent studies suggest that this compound may target EGFRvIII and neuronal-derived EGFR .
Mode of Action
This compound exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in the synaptic concentration of these neurotransmitters . This results in enhanced serotonergic and noradrenergic neurotransmission . The blockade of histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors accounts for its sedative, hypotensive, and anticholinergic effects respectively .
Biochemical Pathways
This compound is extensively metabolized in the liver by cytochrome P450 (CYP) enzymes. It undergoes N-demethylation to its main active metabolite, desipramine, via CYP2C19, CYP1A2, and CYP3A4 . This metabolic process is crucial for the drug’s pharmacological action.
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract with a bioavailability ranging from 94-96% . The primary site of absorption is the small intestine . It is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4 enzymes . The drug and its metabolites are excreted mainly in the urine .
Result of Action
The increased synaptic concentration of serotonin and norepinephrine due to the inhibition of their reuptake can lead to an improvement in mood in depressed individuals . The blockade of other receptors can result in sedative, hypotensive, and anticholinergic effects . Recent studies also suggest that this compound treatment targeting EGFRvIII and neuronal-derived EGFR may play a pivotal role in treating glioblastoma by reducing the GABAergic synapse and vesicle-mediated release and other processes thereby modulating immune function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism of this compound, thereby altering its efficacy and side effect profile . Additionally, genetic variations in the enzymes responsible for the metabolism of this compound can lead to inter-individual differences in the drug’s effects .
Safety and Hazards
Imipramine may cause some teenagers and young adults to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . Some people may have trouble sleeping, get upset easily, have a big increase in energy, or start to act reckless .
properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-52-0 (mono-hydrochloride) | |
Record name | Imipramine [INN:BAN] | |
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DSSTOX Substance ID |
DTXSID1043881 | |
Record name | Imipramine | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imipramine | |
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Boiling Point |
160 °C @ 0.1 MM HG | |
Record name | Imipramine | |
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Solubility |
CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |
Record name | Imipramine | |
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Mechanism of Action |
Imipramine works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin. It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons. Depression has been linked to a lack of stimulation of the post-synaptic neuron by norepinephrine and serotonin. Slowing the reuptake of these neurotransmitters increases their concentration in the synaptic cleft, producing knock-on effects in protein kinase signalling which is thought to contribute to changes in neurotransmission and brain physiology which relieves symptoms of depression., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION IS NOT CLEAR. ITS EFFECT HAS BEEN DESCRIBED AS DULLING OF DEPRESSIVE IDEATION... HOWEVER, REPORTS OF MANIC EXCITEMENT AS WELL AS EUPHORIA & INSOMNIA INDICATE THAT IMIPRAMINE DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES., TRICYCLIC ANTIDEPRESSANTS HAVE THREE PRIMARY PHARMACOLOGIC ACTIONS, INCLUDING ANTICHOLINERGIC EFFECTS, REUPTAKE BLOCKADE OF CATECHOLAMINES AT THE ADRENERGIC NEURONAL SITE AND QUINIDINE-LIKE EFFECTS ON THE CARDIAC TISSUE. /TRICYCLIC ANTIDEPRESSANTS/ | |
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Color/Form |
White to off-white /hydrochloride/ | |
CAS RN |
50-49-7 | |
Record name | Imipramine | |
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Record name | Imipramine [INN:BAN] | |
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Melting Point |
174-175, 174.5 °C | |
Record name | Imipramine | |
Source | DrugBank | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Q & A
Q1: What is the primary mechanism of action of Imipramine?
A1: this compound primarily acts by inhibiting the reuptake of both serotonin and norepinephrine in the synaptic cleft. This leads to increased concentrations of these neurotransmitters in the brain, contributing to its antidepressant effects. [, , ]
Q2: How does chronic this compound administration affect beta-adrenoceptor sensitivity?
A3: Studies in rats indicate that chronic this compound treatment leads to down-regulation of beta-adrenoceptors, specifically through a mechanism distinct from that induced by electroconvulsive treatment. This down-regulation appears unrelated to a direct effect on adenylate cyclase and may involve protein kinase C. []
Q3: Does this compound impact alpha-adrenoceptor sensitivity?
A4: Research in rats has shown that chronic this compound treatment increases the sensitivity of alpha 1-adrenoceptors while decreasing the sensitivity of alpha 2-adrenoceptors in mediating cardiovascular responses. []
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H24N2, and its molecular weight is 280.41 g/mol. []
Q5: Are there specific material compatibilities to consider when formulating this compound?
A6: While the provided research doesn't delve into specific material compatibilities, it does highlight the importance of considering factors like pH and excipient choice when developing formulations to ensure stability and efficacy. []
Q6: How is this compound metabolized in the body?
A7: this compound undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme system. A key metabolic pathway involves N-demethylation, leading to the formation of its active metabolite, Desipramine. [, ]
Q7: Are there species differences in the metabolism of this compound?
A8: Yes, significant species differences exist in the metabolism of both this compound and Desipramine. For instance, rats rapidly convert this compound to Desipramine, which is then slowly metabolized. In contrast, rabbits and mice metabolize both compounds rapidly. Understanding these species differences is crucial for interpreting preclinical data. []
Q8: How do other drugs influence this compound metabolism?
A9: Concurrent administration of certain drugs can influence this compound metabolism. For example, Fluphenazine has been shown to compete with tricyclic metabolism, potentially altering this compound and Desipramine plasma concentrations. []
Q9: Does norethindrone affect this compound metabolism?
A10: Research indicates that pretreating mice with the progestin norethindrone leads to a decrease in this compound hydroxylation and an increase in its demethylation. This suggests a complex interaction that is not solely dependent on cytochrome P450 induction. []
Q10: What in vitro models have been used to study this compound's effects on neuronal activity?
A11: Researchers have utilized various in vitro models, including cultured astrocytes and isolated guinea pig right atrial preparations, to investigate this compound's influence on neuronal activity, receptor sensitivity, and autonomic control of heart rate. [, ]
Q11: What animal models have been employed to study this compound's antidepressant effects?
A12: The Flinders Sensitive and Resistant Lines (FSL/FRL) rat strain, a genetic animal model of depression, has been used to demonstrate this compound's ability to increase hippocampal synapse and neuron numbers, correlating with improved behavioral outcomes in the forced swim test. []
Q12: Has this compound been studied in combination with other drugs for treating depression?
A13: Yes, this compound has been investigated in combination with other medications, such as Diazepam. While the combination may not significantly impact this compound metabolism, it has been shown to potentially enhance the activity of drug-metabolizing enzymes in rats. []
Q13: What have studies revealed about this compound's effect on brain-derived neurotrophic factor (BDNF)?
A14: Research suggests that this compound can induce BDNF mRNA expression in cultured rat brain astrocytes. This effect appears to be mediated through cAMP response element binding protein (CREB) activation via protein kinase A and/or ERK pathways. []
Q14: What are some known cardiovascular effects of this compound?
A15: While not a primary focus of this Q&A, it's important to note that this compound can have cardiovascular effects, primarily related to its anticholinergic properties. These can include tachycardia, orthostatic hypotension, and in rare cases, cardiac conduction abnormalities. [, ]
Q15: What analytical methods are commonly employed to measure this compound and its metabolites in biological samples?
A16: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound and its metabolites in plasma. Different detection methods, including UV absorption and electrochemical detection (EC), have been coupled with HPLC for sensitive and specific measurements. [, ]
Q16: What factors are crucial for accurate this compound quantification in biological samples?
A17: Proper sample preparation, including effective protein precipitation using agents like acetonitrile and potassium phosphate solutions, is crucial for accurate this compound quantification by HPLC. Method validation, including assessment of linearity, accuracy, precision, and specificity, is essential for ensuring reliable results. []
Q17: What resources are valuable for researchers studying this compound?
A18: Access to research databases like Semantic Scholar, PubMed, and clinical trial registries is crucial for staying updated on the latest research. Animal models like the FSL/FRL rats and validated analytical techniques like HPLC are vital for preclinical and clinical research. [, ]
Q18: What is the historical context of this compound in the field of antidepressants?
A19: this compound was one of the first tricyclic antidepressants developed and played a crucial role in revolutionizing the treatment of depression. Its discovery marked a significant milestone in psychopharmacology, leading to the development of numerous other antidepressant medications. [, ]
Q19: How has this compound research fostered cross-disciplinary collaborations?
A20: The study of this compound has encouraged collaboration between various disciplines, including pharmacology, neuroscience, psychiatry, and analytical chemistry. These collaborations have advanced our understanding of this compound's mechanisms of action, clinical effects, and analytical techniques for its measurement. [, , , , ]
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